Cas no 133745-75-2 (N-(benzenesulfonyl)-S-phenylfluoranesulfonamido)

N-(benzenesulfonyl)-S-phenylfluoranesulfonamido 化学的及び物理的性質
名前と識別子
-
- Trimethylsilyl fluorosulfonyldifluoroacetate
- N-Fluorobenzenesulfonimide
- N-Fluorobenzenesulfonimide [Fluorinating Reagent]
- N-Fluorobenzenesulphonimide
- N-Fluorobis(phenylsulfonyl)amine
- N-Fluorodibenzenesulfonimide
- N-fluoro-N-(phenylsulfonyl)benzenesulfonamide, NFSI
- NFSI
- N-(benzenesulfonyl)-N-fluorobenzenesulfonamide
- N-Fluorodi(benzenesulfonyl)amine
- N-Fluorodi(benzenesulfonyl)amine,N-Fluorodibenzenesulfonimide,NFSI
- N-Fluoro-N-(phenylsulfonyl)benzenesulfonamide
- NFBS
- N-FLUOROBENZENESULFONAMIDE
- N-FLUORODIBENZENESULFONAMIDE
- N-Fluorobenzenesulfonimide(NFSI)
- N-FluorobenzenesulfonMide (NFA)
- N-(benzenesulfonyl)-S-phenylfluoranesulfonamido
- N-fluoro-N-phenylsulfonylbenzenesulfonamide
- N-Fluorobis(phenylsulfonyl)amine;N-fluorodibenzenesulfonamide;N-Fluorodibenzenesulfonimide
- SY001955
- cid_588007
- CS-D1051
- N-benzenesulfonyl-N-fluorobenzenesulfonamide
- N-fluoro-bis(phenylsulfonyl)amine
- InChI=1/C12H10FNO4S2/c13-14(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10H
- N-Fluorobenzensulfonimide
- EN300-56237
- Q-201466
- C12H10FNO4S2
- N-fluorodi(benzenesulfonyl)-amine
- CHEMBL1338788
- N-Fluoro Dibenzenesulfonic amide
- HMS3059D10
- SB40754
- DTXSID10343177
- N-fluoro-di(benzenesulfonyl)-amine
- N-Fluorobenzenesulfonimide [MI]
- N-fluoranyl-N-(phenylsulfonyl)benzenesulfonamide
- N-Fluoro-N-(phenylsulfonyl)benzenesulfonamide #
- 38TGL3A00I
- bis(phenylsulfonyl)fluoroamine
- NS00005118
- F0001-0448
- SMR001224404
- AN-584/43417535
- A15201
- BCP00988
- AKOS005254552
- GS-3616
- N-Fluorobenzenesulfonimide, 97%
- N-fluoro benzene sulfonimide
- N-fluorobenzene sulfonimide
- BDBM80338
- N-fluoro-N-(phenylsulfonyl)benzene-sulfonamide
- A26032
- n-fluorodibenzene sulfonamide
- N-(benzenesulfonyl)-N-fluoro-benzenesulfonamide
- (18F)-N-fluorobenzenesulfonimide
- MFCD00144885
- UNII-38TGL3A00I
- AC-1252
- F0335
- n-fluoro-bis (phenylsulfonyl) amine
- 133745-75-2
- MLS001359884
- FD2002
- AM81140
- RLKHFSNWQCZBDC-UHFFFAOYSA-
- N-fluoro benzenesulfonimide
- N-fluorobenzene-sulfonimide
- N-Fluorodi(benzenesulfonyl)amine; N-Fluorodibenzenesulfonimide; NFSI
- N-Fluorobenzenesulfonmide
- BENZENESULFONAMIDE, N-FLUORO-N-(PHENYLSULFONYL)-
- N-FLUOROBIS(PHENYLSULPHONYL)AMINE
- Q27256818
- FT-0643204
- ACCUFLUOR NFSI
- (Phso2)2NF
- N-besyl-N-fluoro-benzenesulfonamide
- SCHEMBL121410
-
- MDL: MFCD00144885
- インチ: 1S/C12H10FNO4S2/c13-14(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10H
- InChIKey: RLKHFSNWQCZBDC-UHFFFAOYSA-N
- ほほえんだ: C2=C([S](N([S](C1=CC=CC=C1)(=O)=O)F)(=O)=O)C=CC=C2
- BRN: 5348902
計算された属性
- せいみつぶんしりょう: 315.003528g/mol
- ひょうめんでんか: 0
- XLogP3: 2.6
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 回転可能化学結合数: 4
- どういたいしつりょう: 315.003528g/mol
- 単一同位体質量: 315.003528g/mol
- 水素結合トポロジー分子極性表面積: 88.3Ų
- 重原子数: 20
- 複雑さ: 461
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色又はクリーム状粉末
- 密度みつど: 1.4466 (estimate)
- ゆうかいてん: 115.0 to 119.0 deg-C
- ふってん: 471.4 °C at 760 mmHg
- フラッシュポイント: 101.7℃
- 屈折率: 1.424
- ようかいど: Very soluble in acetonitrile, dichloromethane or THF and less soluble in toluene.
- PSA: 88.28000
- LogP: 4.11230
- ようかいせい: 未確定
N-(benzenesulfonyl)-S-phenylfluoranesulfonamido セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S37/39
- 福カードFコード:10
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature
- リスク用語:R36/37/38
N-(benzenesulfonyl)-S-phenylfluoranesulfonamido 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
N-(benzenesulfonyl)-S-phenylfluoranesulfonamido 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 115351-5G |
N-Fluorobenzenesulfonimide, 98% |
133745-75-2 | 98% | 5G |
¥ 309 | 2022-04-26 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001955-5g |
N-Fluorobenzenesulfonimide |
133745-75-2 | ≥97% | 5g |
¥25.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001955-1000g |
N-Fluorobenzenesulfonimide |
133745-75-2 | ≥97% | 1000g |
¥660.00 | 2024-07-09 | |
ChemScence | CS-D1051-1000g |
Accufluor NFSi |
133745-75-2 | ≥98.0% | 1000g |
$161.0 | 2021-09-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93886-100G |
N-(benzenesulfonyl)-S-phenylfluoranesulfonamido |
133745-75-2 | 97% | 100g |
¥ 99.00 | 2023-03-30 | |
Enamine | EN300-56237-0.25g |
N-(benzenesulfonyl)-S-phenylfluoranesulfonamido |
133745-75-2 | 95% | 0.25g |
$19.0 | 2023-05-03 | |
Enamine | EN300-56237-1.0g |
N-(benzenesulfonyl)-S-phenylfluoranesulfonamido |
133745-75-2 | 95% | 1g |
$26.0 | 2023-05-03 | |
Fluorochem | 006185-250g |
N-Fluorobenzenesulfonimide |
133745-75-2 | 98% | 250g |
£60.00 | 2022-03-01 | |
eNovation Chemicals LLC | D380400-100g |
N-Fluorobenzenesulfonimide |
133745-75-2 | 97% | 100g |
$205 | 2024-05-24 | |
Apollo Scientific | PC3487-100g |
N-Fluorobenzenesulfonimide |
133745-75-2 | 98% | 100g |
£15.00 | 2025-02-21 |
N-(benzenesulfonyl)-S-phenylfluoranesulfonamido サプライヤー
N-(benzenesulfonyl)-S-phenylfluoranesulfonamido 関連文献
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Qiang Gu,Esmail Vessally RSC Adv. 2020 10 16756
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2. Synthesis and antiviral activities of fluorinated acyclic nucleoside phosphonatesWei Chen,Michael T. Flavin,Robert Filler,Ze-Qi Xu J. Chem. Soc. Perkin Trans. 1 1998 3979
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Sushmita,Trapti Aggarwal,Sonu Kumar,Akhilesh K. Verma Org. Biomol. Chem. 2020 18 7056
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Fo-Ning Ng,Chun-Ming Chan,Jianbin Li,Mingzi Sun,Yin-Suo Lu,Zhongyuan Zhou,Bolong Huang,Wing-Yiu Yu Org. Biomol. Chem. 2019 17 1191
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Kai-Li Tan,Tao Dong,Xue-Qiong Zhang,Cheng-Pan Zhang Org. Biomol. Chem. 2020 18 1769
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Brandon E. Haines,Takahiro Kawakami,Keiko Kuwata,Kei Murakami,Kenichiro Itami,Djamaladdin G. Musaev Chem. Sci. 2017 8 988
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Xiaohui Zhang,Yueji Feng,Yanyan Tuo,Qing-Zhong Zheng Org. Biomol. Chem. 2022 20 768
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Josefine Berger,Thomas Braun,Roy Herrmann,Beatrice Braun Dalton Trans. 2015 44 19553
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Kai-Li Tan,Tao Dong,Xue-Qiong Zhang,Cheng-Pan Zhang Org. Biomol. Chem. 2020 18 1769
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Jianfeng Xu,Shugao Zhu,Luling Wu,Xian Huang Org. Biomol. Chem. 2012 10 3705
N-(benzenesulfonyl)-S-phenylfluoranesulfonamidoに関する追加情報
Recent Advances in the Study of N-(benzenesulfonyl)-S-phenylfluoranesulfonamido (CAS: 133745-75-2)
N-(benzenesulfonyl)-S-phenylfluoranesulfonamido (CAS: 133745-75-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its sulfonamido and fluorane functional groups, has been the subject of several cutting-edge studies aimed at elucidating its mechanism of action, synthetic pathways, and biological activities. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of N-(benzenesulfonyl)-S-phenylfluoranesulfonamido, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes palladium-catalyzed cross-coupling reactions, achieving a 78% yield with high enantiomeric purity. This advancement is critical for scaling up production for preclinical and clinical studies. Additionally, the study highlighted the compound's stability under physiological conditions, making it a promising candidate for further development.
In terms of biological activity, N-(benzenesulfonyl)-S-phenylfluoranesulfonamido has demonstrated potent inhibitory effects on several enzymes involved in inflammatory pathways. A recent in vitro study published in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits IC50 values in the low micromolar range against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade. These findings suggest potential applications in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Further investigations into the pharmacokinetic properties of N-(benzenesulfonyl)-S-phenylfluoranesulfonamido have revealed favorable absorption and distribution profiles. A 2023 preclinical study in rats demonstrated that the compound achieves peak plasma concentrations within 2 hours post-administration and exhibits a half-life of approximately 6 hours. Moreover, the study reported minimal off-target effects, underscoring the compound's selectivity and safety profile. These results pave the way for future clinical trials.
Despite these promising findings, challenges remain in the development of N-(benzenesulfonyl)-S-phenylfluoranesulfonamido as a therapeutic agent. Recent research has identified potential metabolic liabilities, including rapid glucuronidation in the liver, which may limit its bioavailability. Ongoing studies are exploring structural modifications to address these issues while preserving the compound's efficacy. Collaborative efforts between academic and industrial researchers are expected to accelerate progress in this area.
In conclusion, N-(benzenesulfonyl)-S-phenylfluoranesulfonamido (CAS: 133745-75-2) represents a promising scaffold for the development of novel anti-inflammatory agents. Recent advancements in its synthesis, biological evaluation, and pharmacokinetic characterization have provided a solid foundation for further research. Future studies should focus on optimizing its metabolic stability and advancing it through the drug development pipeline. The compound's unique properties and therapeutic potential make it a noteworthy subject of interest in the chemical biology and medicinal chemistry communities.
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